Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azetidine ring, and a fluorosulfonylmethyl-substituted oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the azetidine ring followed by the introduction of the oxazole ring and the fluorosulfonylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorosulfonylmethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonylmethyl group is known to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate is unique due to the presence of the fluorosulfonylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O5S/c1-12(2,3)20-11(16)15-4-8(5-15)10-9(14-7-19-10)6-21(13,17)18/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCHYDJCTUSJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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